Soticlestat

説明

特性

IUPAC Name |

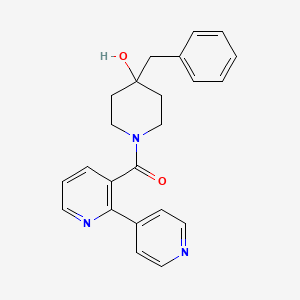

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUZMIUSBMCVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429505-03-2 | |

| Record name | Soticlestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soticlestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16987 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SOTICLESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Soticlestat's Mechanism of Action in Neuronal Hyperexcitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soticlestat (TAK-935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. By inhibiting CH24H, this compound reduces the levels of the cholesterol metabolite 24S-hydroxycholesterol (24HC) in the brain. This reduction is the primary driver of this compound's anticonvulsant effects, which are mediated through a multi-faceted mechanism that ultimately dampens glutamatergic signaling and reduces neuronal hyperexcitability. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Cholesterol 24-Hydroxylase (CH24H)

The central mechanism of this compound is its direct inhibition of CH24H, an enzyme predominantly expressed in neurons.[1][2] CH24H is responsible for the conversion of cholesterol to 24HC, a key step in brain cholesterol elimination.[1] this compound binds to CH24H with high specificity, effectively blocking its catalytic activity.[1]

In Vitro Enzyme Inhibition

In vitro assays have demonstrated this compound's potent and concentration-dependent inhibition of human CH24H.[2]

| Parameter | Value | Reference |

| IC50 (Human CH24H) | 4.5 nM | [2] |

Table 1: In Vitro Potency of this compound

In Vivo Target Engagement: Reduction of 24S-Hydroxycholesterol (24HC)

Oral administration of this compound leads to a dose-dependent reduction of 24HC levels in the brain, confirming its ability to penetrate the blood-brain barrier and engage its target in vivo.[2]

| Animal Model | This compound Dose | Brain 24HC Reduction | Time Point | Reference |

| Wild-Type Mice | 3 mg/kg (single oral dose) | 25% | 24 hours | [2] |

| Wild-Type Mice | 10 mg/kg (single oral dose) | 33% | 24 hours | [2] |

| APP/PS1-Tg Mice | 10 mg/kg (daily oral dose) | ~50% | Not specified | |

| PTZ Kindled Mice | 10 mg/kg | 92% | Study endpoint | [3] |

Table 2: In Vivo Reduction of Brain 24HC Levels by this compound

Downstream Effects on Neuronal Hyperexcitability

The reduction of brain 24HC by this compound initiates a cascade of effects that collectively decrease neuronal hyperexcitability. This is achieved through at least three putative mechanisms: modulation of NMDA receptor activity, restoration of glutamate homeostasis, and suppression of neuroinflammation.

Modulation of NMDA Receptor Signaling

24HC is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1] By reducing the levels of 24HC, this compound is proposed to decrease the over-activation of NMDA receptors, thereby reducing glutamatergic hyperexcitability and raising the seizure threshold.[1]

Restoration of Glutamate Homeostasis

CH24H activity can impact the function of excitatory amino acid transporter 2 (EAAT2), a crucial glutamate transporter located on astrocytes. Increased CH24H expression is thought to disrupt the association of EAAT2 with lipid rafts in the astrocyte membrane, impairing glutamate reuptake from the synaptic cleft.[1] By inhibiting CH24H, this compound may preserve the integrity of these lipid rafts, thereby enhancing EAAT2 function and promoting the clearance of excess glutamate.[1]

Suppression of Neuroinflammation

Preclinical studies have revealed a significant correlation between the reduction in 24HC levels and a decrease in the proinflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the hippocampus.[1] Since TNF-α is known to enhance glutamate release and decrease its reuptake, this compound's ability to reduce TNF-α levels may represent an additional mechanism for controlling neuronal hyperexcitability and seizure susceptibility.[1]

Preclinical and Clinical Efficacy

The mechanism of action of this compound translates to significant reductions in seizure frequency in both preclinical models of epilepsy and in clinical trials for developmental and epileptic encephalopathies (DEEs) such as Dravet syndrome and Lennox-Gastaut syndrome.

Preclinical Efficacy in Epilepsy Models

This compound has demonstrated anticonvulsant effects in various animal models of epilepsy.

| Animal Model | Effect of this compound | Reference |

| Scn1a+/- Mouse (Dravet Syndrome Model) | Reduced seizure burden, protected against hyperthermia-induced seizures, and prevented SUDEP. | [4] |

| Amygdala Kindling Model | Delayed kindling acquisition. | [5] |

| Frings Audiogenic Seizure-Susceptible Mice | Shortened the duration of tonic-extension seizures. | [5] |

Table 3: Efficacy of this compound in Preclinical Epilepsy Models

Clinical Efficacy in Humans

Clinical trials have evaluated the efficacy of this compound in reducing seizure frequency in patients with DEEs.

| Clinical Trial | Patient Population | Efficacy Endpoint | Result | p-value | Reference |

| ELEKTRA (Phase 2) | Dravet Syndrome & Lennox-Gastaut Syndrome (Combined) | Median reduction in convulsive and drop seizure frequency | 25.1% (placebo-adjusted) | 0.0024 | |

| ELEKTRA (Phase 2) | Dravet Syndrome Cohort | Median reduction in convulsive seizure frequency | 46.0% (placebo-adjusted) | 0.0007 | |

| ELEKTRA (Phase 2) | Lennox-Gastaut Syndrome Cohort | Median reduction in drop seizure frequency | 14.8% (placebo-adjusted) | 0.1279 | |

| SKYLINE (Phase 3) | Dravet Syndrome | Reduction from baseline in convulsive seizure frequency | Narrowly missed primary endpoint | 0.06 | |

| SKYWAY (Phase 3) | Lennox-Gastaut Syndrome | Reduction from baseline in Major Motor Drop seizure frequency | Missed primary endpoint | Not reported |

Table 4: Clinical Trial Efficacy Data for this compound

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action and efficacy of this compound.

In Vitro CH24H Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the catalytic activity of human CH24H.

-

Methodology:

-

Enzyme Preparation: Human CH24H enzyme is expressed in a suitable cell line (e.g., FreeStyle 293-F cells), and a cell lysate containing the enzyme is prepared.[6]

-

Incubation: Serially diluted this compound is pre-incubated with the CH24H enzyme in an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, supplemented with 0.1% BSA) for approximately 15 minutes at room temperature.[6]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [14C]Cholesterol, at a final concentration of 15 µM, along with a cofactor (e.g., 2 mM β-NADPH).[6]

-

Reaction Termination: After incubation for a defined period (e.g., 5 hours at 37°C), the reaction is stopped by adding a solvent mixture like chloroform:methanol.[6]

-

Analysis: The conversion of the substrate to its product is measured using techniques like thin-layer chromatography (TLC) to determine the inhibitory activity of this compound.[6]

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

-

In Vivo Measurement of Brain 24S-Hydroxycholesterol (24HC)

-

Objective: To measure the in vivo effect of this compound on the levels of its target biomarker, 24HC, in the brain of animal models.

-

Methodology:

-

Animal Dosing: Mice (e.g., C57BL/6N) are orally administered with this compound at various doses or a vehicle control.

-

Tissue Collection: At a specified time point post-dosing (e.g., 24 hours), the animals are euthanized, and brain tissue is collected.

-

Sample Preparation: The brain tissue is homogenized, and oxysterols are extracted using solid-phase or liquid-liquid extraction methods.

-

Quantification: The concentration of 24HC in the brain homogenate is measured using a sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][8][9]

-

Data Analysis: The percentage reduction in brain 24HC levels in this compound-treated animals is calculated relative to the vehicle-treated control group.

-

Preclinical Epilepsy Models

-

Objective: To evaluate the anticonvulsant efficacy of this compound in established animal models of epilepsy.

-

Scn1a+/- Mouse Model of Dravet Syndrome:

-

Animal Model: Scn1a+/- mice, which have a heterozygous deletion of the Scn1a gene, are used as they recapitulate key phenotypes of Dravet syndrome, including spontaneous and hyperthermia-induced seizures.[10]

-

Drug Administration: this compound is administered to the mice, often formulated in their chow for a specified period (e.g., 14 consecutive days).[11]

-

Seizure Monitoring: Seizure activity is monitored through video recording and, in some cases, video-electroencephalography (EEG) to assess seizure frequency, severity (e.g., using the Racine scale), and duration.[10]

-

Hyperthermia-Induced Seizure Testing: The temperature threshold for inducing seizures is determined by placing the mice in a chamber with gradually increasing temperature.[10]

-

Survival Monitoring: The impact of this compound on premature death (SUDEP) is assessed by monitoring the survival rate of the mice over the study period.[10]

-

-

Amygdala Kindling Model:

-

Surgical Implantation: Rats or mice are surgically implanted with an electrode in the basolateral amygdala for stimulation and recording.[12][13]

-

Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the amygdala daily or on a rapid schedule.[12][13] This repeated stimulation leads to a progressive intensification of seizure activity, starting with focal seizures and progressing to generalized tonic-clonic seizures.

-

Drug Administration: this compound or a vehicle is administered to the animals before the kindling stimulations.

-

Seizure Assessment: The progression of kindling is assessed by scoring the behavioral seizures (e.g., using the Racine scale) and measuring the duration of the afterdischarge on the EEG.[13] The effect of this compound on delaying the acquisition of the fully kindled state is evaluated.

-

Conclusion

This compound represents a novel therapeutic approach for the treatment of epilepsy, with a distinct mechanism of action centered on the inhibition of the brain-specific enzyme CH24H. By reducing the levels of 24HC, this compound mitigates neuronal hyperexcitability through a combination of effects on NMDA receptor signaling, glutamate homeostasis, and neuroinflammation. The preclinical and clinical data gathered to date support this mechanism and demonstrate the potential of this compound as a valuable treatment option for patients with difficult-to-treat epileptic encephalopathies. Further research will continue to elucidate the full therapeutic potential of this innovative compound.

References

- 1. proposed mechanism of action of this compound as an antiseizure medication [aesnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticonvulsive properties of this compound, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOES-KINDLING-STIMULATION-INDUCE-SPIKE-AND-WAVE-ACTIVITY-IN-THE-AMYGDALA-OF-RATS-WITH-GENETIC-ABSENCE-EPILEPSY? [aesnet.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dravetsyndromenews.com [dravetsyndromenews.com]

- 11. researchgate.net [researchgate.net]

- 12. A new rapid kindling variant for induction of cortical epileptogenesis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

The Role of Cholesterol 24-Hydroxylase (CH24H) in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While current anti-seizure medications (ASMs) are effective for many, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies targeting distinct molecular pathways. Emerging evidence has identified Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme, as a promising pharmacological target for both anti-ictogenic and disease-modifying effects in epilepsy. This technical guide provides an in-depth overview of the core biology of CH24H, its role in the pathophysiology of epilepsy, and the therapeutic potential of its inhibition, supported by preclinical and clinical data. Methodologies for key experiments are detailed, and signaling pathways are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Cholesterol 24-Hydroxylase (CH24H)

Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1), is a monooxygenase predominantly expressed in the neurons of the central nervous system (CNS).[1][2] Its primary function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24S-OHC).[3][4] This enzymatic reaction is the main pathway for cholesterol elimination from the brain, as the blood-brain barrier is impermeable to cholesterol itself.[4][5] The product, 24S-OHC, can cross the blood-brain barrier and is transported to the liver for further metabolism and excretion.[4]

Beyond its role in cholesterol homeostasis, 24S-OHC is a biologically active molecule that modulates various neuronal functions.[3] Notably, it acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a key subtype of glutamate receptors involved in excitatory neurotransmission.[6][7] Dysregulation of CH24H activity and subsequent alterations in 24S-OHC levels have been implicated in several neurological disorders, including epilepsy.[5]

The Role of CH24H in the Pathophysiology of Epilepsy

The involvement of CH24H in epilepsy is primarily linked to its product, 24S-OHC, and the subsequent modulation of glutamatergic signaling, which plays a central role in seizure generation and propagation.

Modulation of Neuronal Excitability

The pro-convulsant effects of the CH24H pathway are mediated through several interconnected mechanisms:

-

Positive Allosteric Modulation of NMDA Receptors: 24S-OHC potentiates the function of NMDA receptors, leading to an increase in calcium influx and enhanced excitatory postsynaptic currents.[5][6][8] This over-activation of NMDA receptors contributes to neuronal hyperexcitability, a hallmark of epilepsy.[6][9]

-

Increased Glutamate Release: Elevated levels of 24S-OHC can stimulate the release of glutamate from presynaptic terminals, further amplifying excitatory signaling in the synaptic cleft.[5] This effect may be mediated by tumor necrosis factor-alpha (TNF-α) dependent pathways.[5][7]

-

Impaired Glutamate Reuptake: Increased cholesterol metabolism resulting from CH24H activity can lead to the dysfunction of excitatory amino acid transporter 2 (EAAT2), a glial transporter responsible for clearing glutamate from the synapse.[5][7] Impaired glutamate reuptake results in its accumulation in the extracellular space, leading to excitotoxicity and increased seizure susceptibility.[7]

This cascade of events creates a vicious cycle where excessive neuronal activity can upregulate CH24H, leading to more 24S-OHC production and further enhancement of glutamatergic transmission, thus lowering the seizure threshold.[9]

Neuroinflammation

Recent studies suggest a link between CH24H, 24S-OHC, and neuroinflammation, a process increasingly recognized for its contribution to epileptogenesis. 24S-OHC has been shown to induce the expression of inflammatory genes in neural cells.[10] Furthermore, preclinical studies with the CH24H inhibitor soticlestat have demonstrated a correlation between the reduction in 24S-OHC levels and a decrease in the pro-inflammatory cytokine TNF-α in the hippocampus.[7] This suggests that inhibiting CH24H may have anti-inflammatory effects that contribute to its anti-seizure and disease-modifying properties.

CH24H as a Therapeutic Target: Preclinical and Clinical Evidence

The central role of the CH24H/24S-OHC pathway in promoting neuronal hyperexcitability makes it an attractive target for novel anti-seizure therapies. Inhibition of CH24H is expected to reduce brain levels of 24S-OHC, thereby dampening excessive glutamatergic signaling.[6][11]

This compound (TAK-935/OV935) is a potent, selective, and brain-penetrant inhibitor of CH24H that has been investigated in multiple preclinical models of epilepsy and is currently in clinical development.[3][9][12]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the efficacy of CH24H inhibition in various epilepsy models.

| Table 1: Efficacy of this compound (TAK-935/OV935) in Preclinical Epilepsy Models | ||||

| Epilepsy Model | Species | Treatment | Key Finding | Citation |

| Pentylenetetrazole (PTZ) Kindling | Mouse | This compound (30 mg/kg, p.o., q.d.) | Delayed onset of seizure development. | [6] |

| Pentylenetetrazole (PTZ) Kindling | Mouse | This compound (0.03 to 10 mg/kg via osmotic pumps) | An approximate 50% reduction of brain 24S-OHC levels produced therapeutic effects on seizure development. | [6][11] |

| Acute PTZ Convulsion | Mouse | This compound | No notable effects on acute convulsions, even when 24S-OHC was lowered by ~90%. | [6][11] |

| Acquired Epilepsy (post-status epilepticus) | Mouse | This compound | Delayed the onset of epilepsy and decreased the number of ensuing seizures by about 3-fold. | [3][9][13] |

| Acquired Epilepsy (post-status epilepticus) | Mouse | This compound | 6.5 weeks after drug washout, seizure number was reduced by about 4-fold and duration by 2-fold. | [9][13] |

| Dravet Syndrome Model (Scn1a+/- mice) | Mouse | This compound | Improved Dravet-like phenotypes. | [9] |

| Frings Audiogenic Seizure Model | Mouse | This compound | Effective in this genetic model of audiogenic seizures. | [12][14] |

| Maximal Electroshock (MES) Seizures | Rodent | This compound | Ineffective. | [12][14] |

| 6-Hz Psychomotor Seizures | Rodent | This compound | Ineffective. | [12][14] |

| Table 2: Clinical Trial Data for this compound in Developmental and Epileptic Encephalopathies (DEEs) | ||||

| Study Phase | Patient Population | Treatment | Primary Endpoint Result | Citation |

| Phase 2 (ELEKTRA) | Dravet Syndrome (age 2-17) | This compound | Statistically significant reduction in seizures from baseline compared with placebo (P = .0007). | [1] |

| Phase 2 (ELEKTRA) | Lennox-Gastaut Syndrome (age 2-17) | This compound | Numeric, but not statistically significant, reduction in seizures. | [1] |

| Phase 2 (Dravet Syndrome Cohort) | Dravet Syndrome | This compound | 33.8% median reduction in convulsive seizures compared with a 7.0% median increase in the placebo group. | [1] |

| Phase 2 (Full Cohort) | Dravet and Lennox-Gastaut Syndromes | This compound | 27.8% median reduction from baseline in convulsive and drop seizure frequency during the 12-week maintenance period compared with a 3.1% median increase in the placebo group. | [1] |

Signaling Pathways and Experimental Workflows

CH24H Signaling Pathway in Epilepsy

The following diagram illustrates the central role of CH24H in modulating glutamatergic signaling and contributing to neuronal hyperexcitability in epilepsy.

Caption: The CH24H signaling cascade in epilepsy.

Experimental Workflow for Preclinical Evaluation of a CH24H Inhibitor

This diagram outlines a typical experimental workflow for assessing the anti-seizure potential of a novel CH24H inhibitor in a preclinical setting.

Caption: Preclinical evaluation workflow for a CH24H inhibitor.

Detailed Experimental Protocols

Pentylenetetrazole (PTZ) Kindling Model

This model is used to assess the effect of a compound on the development of seizures (epileptogenesis).[6][11][15][16]

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

A sub-convulsive dose of PTZ (e.g., 42.5 mg/kg) is administered intraperitoneally (i.p.) to the mice, typically twice a week.[6][11]

-

The investigational compound (e.g., this compound at 30 mg/kg, per os) or vehicle is administered once daily for the duration of the study (e.g., 4 weeks).[6][11] On testing days, the compound is given 1 hour before the PTZ injection.[11]

-

Seizure activity is observed and scored for a set period (e.g., 30 minutes) after PTZ administration using a standardized scale (e.g., Racine scale).

-

Kindling is considered complete when an animal exhibits a certain number of consecutive generalized tonic-clonic seizures (e.g., Racine stage 5).

-

-

Endpoint: The primary endpoint is the delay in the onset of kindling (i.e., the number of PTZ injections required to reach a fully kindled state) in the treated group compared to the vehicle group.

Measurement of 24S-Hydroxycholesterol (24S-OHC) Levels

This is a critical pharmacodynamic biomarker to confirm target engagement of a CH24H inhibitor.[12][17]

-

Sample Collection: Brain tissue and plasma are collected from the animals at the end of the treatment period.

-

Sample Preparation:

-

Brain tissue is homogenized in an appropriate buffer.

-

24S-OHC is extracted from the brain homogenate and plasma using an organic solvent (e.g., acetonitrile solution).[17]

-

-

Quantification:

-

The extracted 24S-OHC is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17]

-

An internal standard is used for accurate quantification.

-

-

Data Analysis: The levels of 24S-OHC in the treated group are compared to the vehicle group to determine the percentage of reduction, which is then correlated with the observed anti-seizure effects.[12]

In Vivo Microdialysis for Extracellular Glutamate Measurement

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of a CH24H inhibitor.[18]

-

Animals: APP/PS1-Tg mice, which exhibit neuronal hyperexcitability, can be used.[18]

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the hippocampus of the anesthetized mouse.

-

After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals to establish a baseline level of extracellular glutamate.

-

A high-potassium (K+) solution is then perfused through the probe to evoke glutamate release.

-

The investigational compound (e.g., this compound 10 mg/kg, p.o., q.d. for 2 weeks) or vehicle is administered prior to the experiment.[18]

-

-

Analysis: The concentration of glutamate in the dialysate samples is measured by HPLC.

-

Endpoint: The primary endpoint is the reduction in K+-evoked glutamate release in the treated group compared to the vehicle group.[18]

Future Directions and Conclusion

The growing body of evidence strongly supports the role of CH24H in the pathophysiology of epilepsy, primarily through the actions of its metabolite, 24S-OHC, on glutamatergic neurotransmission and neuroinflammation. The development of this compound and its promising results in both preclinical and clinical studies have validated CH24H as a viable and novel therapeutic target.

Future research should continue to explore the full spectrum of mechanisms through which CH24H inhibition exerts its anti-seizure and potential disease-modifying effects. This includes a deeper investigation into its impact on neuroinflammation, synaptic plasticity, and neuronal network function. Furthermore, identifying patient populations who are most likely to benefit from this therapeutic approach will be crucial for its successful clinical translation.

References

- 1. neurologylive.com [neurologylive.com]

- 2. A review of the putative antiseizure and antiepileptogenic mechanisms of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of CYP46A1 as a novel therapeutic target for neurological disorders: An updated review of mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cholesterol in modulating brain hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. neurology.org [neurology.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. content.takeda.com [content.takeda.com]

- 11. Inhibition-of-cholesterol-24-hydroxylase-is-a-novel-pharmacological-strategy-for-epilepsy-treatment [aesnet.org]

- 12. Anticonvulsive properties of this compound, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

- 14. Anticonvulsive properties of this compound, a novel cholesterol 24-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jebms.org [jebms.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. s201.q4cdn.com [s201.q4cdn.com]

An In-depth Technical Guide on the Core Mechanism of Soticlestat: Modulation of 24S-hydroxycholesterol (24HC) Levels in the Brain

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the mechanism of action of soticlestat, focusing on its targeted effect on 24S-hydroxycholesterol (24HC) levels in the brain. It provides a comprehensive overview of the quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

This compound (TAK-935/OV935) is a first-in-class, potent, and selective inhibitor of the enzyme cholesterol 24-hydroxylase (CH24H), also known as cytochrome P450 46A1 (CYP46A1).[1][2] This brain-specific enzyme is the primary catalyst for the conversion of cholesterol into 24S-hydroxycholesterol (24HC), a key metabolite in brain cholesterol homeostasis.[3][4] By inhibiting CH24H, this compound effectively reduces the levels of 24HC in the brain, which has been shown to modulate glutamatergic signaling and reduce neuronal hyperexcitability, offering a novel therapeutic approach for certain neurological disorders, particularly developmental and epileptic encephalopathies (DEEs) like Dravet syndrome and Lennox-Gastaut syndrome.[1][4][5]

Mechanism of Action: Targeting the CH24H/24HC Pathway

The central mechanism of this compound involves the direct inhibition of CH24H.[2] 24HC, the product of this enzyme, is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission.[5][6] Elevated levels of 24HC can lead to increased glutamate signaling and neuroexcitotoxicity, which are implicated in the pathophysiology of epilepsy.[4][7] this compound, by lowering 24HC levels, is thought to dampen this excessive glutamatergic activity, thereby reducing seizure susceptibility.[5][7]

Furthermore, preclinical studies suggest that this compound's mechanism may also involve the preservation of cholesterol-rich lipid rafts in the plasma membrane of astrocytes.[5] This is thought to be important for the function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[5] A reduction in 24HC levels has also been correlated with a decrease in the pro-inflammatory cytokine TNF-α in the hippocampus of mice, suggesting an additional anti-inflammatory and neuroprotective role.[5][6]

Quantitative Data on this compound's Effect on 24HC Levels

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies, demonstrating the potent and consistent effect of this compound on 24HC levels.

Table 1: In Vitro and Preclinical Efficacy of this compound

| Parameter | Value | Species/Model | Source |

| IC₅₀ for human CH24H | 4.5 nM | In vitro enzyme assay | [2][8] |

| IC₅₀ for human CH24H | 7.4 nM | In vitro enzyme assay | [9] |

| Brain 24HC Reduction (Single Oral Dose) | 25% reduction at 3 mg/kg | Wild-type mice | [8] |

| 33% reduction at 10 mg/kg | Wild-type mice | [8] | |

| Brain 24HC Reduction (Repetitive Oral Dose) | ~50% reduction at 10 mg/kg (once daily for 3 days) | APP/PS1-Tg mice | [10] |

| 55% reduction at 30 mg/kg (once daily) | PTZ-kindled mice | [11] | |

| 92% reduction at 10 mg/kg | PTZ-kindled mice | [11] | |

| Brain 24HC Reduction (Subcutaneous Infusion) | ~50% reduction at 1 mg/kg | PTZ-kindled mice | [11] |

| ~90% reduction at 10 mg/kg | PTZ-kindled mice | [11] | |

| CH24H Brain Occupancy | 100% occupancy at 0.89 mg/kg | Nonhuman primates (PET study) | [8] |

Table 2: Clinical Efficacy of this compound on Plasma 24HC Levels in Humans

| Study Phase | Patient Population | Key Finding on 24HC Levels | Source |

| Phase 1b/2a | Adults with DEEs | Mean decrease of 81% from baseline to Day 85. | [12] |

| Phase 1b/2a | Adults with DEEs | Overall mean percent change from baseline was -80.97%. | [13] |

| Phase 2 (ELEKTRA) | Children with Dravet Syndrome or Lennox-Gastaut Syndrome | Plasma 24HC levels decreased over the first 2 weeks and remained stable at reduced levels. | [14] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's effect on 24HC levels.

1. In Vitro CH24H Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human CH24H.

-

Method: The catalytic activity of human cholesterol 24-hydroxylase (CH24H) is measured in a concentration-dependent manner in the presence of varying concentrations of this compound. The specific protocol would typically involve incubating recombinant human CH24H with its substrate (cholesterol) and a cofactor system (e.g., NADPH-cytochrome P450 reductase) in a suitable buffer. The formation of the product, 24S-hydroxycholesterol, is then quantified, often using liquid chromatography-mass spectrometry (LC-MS/MS). The IC₅₀ value is calculated by fitting the dose-response curve.[2][8]

2. Measurement of Brain 24S-hydroxycholesterol Levels in Mice

-

Objective: To quantify the in vivo effect of this compound on 24HC levels in the brain.

-

Protocol:

-

Animal Dosing: this compound is administered to mice (e.g., wild-type, APP/PS1-Tg, or kindled models) via the desired route (e.g., oral gavage [PO] or subcutaneous [SC] infusion) at various doses and for specified durations. A vehicle control group (e.g., 0.5% methyl cellulose) is included.[8][10]

-

Brain Tissue Collection: At a predetermined time point after the final dose, mice are euthanized, and brain tissue is rapidly collected and frozen.

-

Homogenization and Extraction: The brain tissue is homogenized in a suitable buffer. 24S-hydroxycholesterol is then extracted from the brain homogenate, for example, by mixing with an equal volume (w/v) of 98% ethanol.[10]

-

Quantification: The levels of 24S-hydroxycholesterol in the brain extracts are determined using high-performance liquid chromatography (HPLC) or LC-MS/MS for higher sensitivity and specificity.[10]

-

Data Analysis: The 24HC levels in the this compound-treated groups are compared to the vehicle-treated control group to calculate the percent reduction.

-

3. Measurement of Plasma 24S-hydroxycholesterol Levels in Clinical Trials

-

Objective: To assess the pharmacodynamic effect of this compound in humans by measuring a peripheral biomarker.

-

Protocol:

-

Sample Collection: Blood samples are collected from study participants at baseline and at various time points throughout the treatment period.

-

Plasma Separation: Plasma is separated from the whole blood by centrifugation.

-

Bioanalytical Method: Plasma concentrations of 24HC are measured using a validated bioanalytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[14][15]

-

Data Analysis: The change in plasma 24HC levels from baseline is calculated for each participant and averaged across treatment groups to determine the mean percent reduction.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Mechanism of Action

Caption: this compound inhibits CH24H, reducing 24HC levels and subsequent NMDA receptor-mediated excitation.

Diagram 2: Preclinical Experimental Workflow for Assessing Brain 24HC Reduction

Caption: Workflow for evaluating this compound's effect on brain 24HC levels in a preclinical mouse model.

Diagram 3: Logical Relationship of this compound's Proposed Multi-modal Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. proposed mechanism of action of this compound as an antiseizure medication [aesnet.org]

- 6. neurology.org [neurology.org]

- 7. Phase 2 ELEKTRA Study of this compound (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome | Financial Post [financialpost.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of this compound, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsive properties of this compound, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. A phase 1b/2a study of this compound as adjunctive therapy in participants with developmental and/or epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase 2, randomized, double‐blind, placebo‐controlled study to evaluate the efficacy and safety of this compound as adjunctive therapy in pediatric patients with Dravet syndrome or Lennox–Gastaut syndrome (ELEKTRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics, enzyme occupancy, and pharmacodynamic modeling of this compound in patients with developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Seizure Control: A Technical Examination of Soticlestat's Neuroprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Soticlestat (TAK-935), a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), is under investigation for the treatment of developmental and epileptic encephalopathies. While its efficacy in reducing seizure frequency is a primary focus, emerging preclinical evidence reveals significant neuroprotective properties that extend beyond its anticonvulsant activity. This technical guide delves into the molecular mechanisms and experimental evidence supporting the neuroprotective potential of this compound, focusing on its roles in mitigating glutamatergic hyperexcitability, suppressing neuroinflammation, and preserving neuronal integrity. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's broader therapeutic potential.

Introduction

This compound is a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme primarily expressed in the brain responsible for converting cholesterol into 24S-hydroxycholesterol (24HC).[1] This conversion is the main pathway for cholesterol elimination from the brain.[2] The accumulation of 24HC has been implicated in neuronal hyperexcitability and neuroinflammation, contributing to the pathophysiology of various neurological disorders, including epilepsy.[3][4] By inhibiting CH24H, this compound reduces the levels of 24HC, thereby modulating downstream pathological processes.[1] While the anti-seizure effects of this compound have been the subject of extensive clinical investigation, this guide focuses on the compelling preclinical data that highlight its neuroprotective capabilities, offering a potential paradigm shift in the management of epilepsy and other neurodegenerative conditions.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are multifaceted, stemming from its primary mechanism of action and subsequent downstream consequences. The core mechanisms include the reduction of glutamatergic hyperexcitability, suppression of neuroinflammation, and preservation of glutamate homeostasis.

Attenuation of Glutamatergic Hyperexcitability

Glutamatergic excitotoxicity is a well-established contributor to neuronal damage in epilepsy and other neurological disorders. This compound mitigates this through the following mechanisms:

-

Modulation of NMDA Receptor Activity: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3][5] By reducing 24HC levels, this compound decreases the potentiation of NMDA receptor activity, thereby reducing excessive neuronal excitation and preventing excitotoxic cell death.[6]

-

Preservation of Glutamate Uptake: this compound may preserve the function of excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing the majority of synaptic glutamate.[7] It is hypothesized that by inhibiting the conversion of cholesterol to 24HC within astrocytic lipid rafts, this compound maintains the integrity of these microdomains, which are crucial for EAAT2 function.[7] This enhanced glutamate clearance from the synapse further reduces neuronal hyperexcitability.

Suppression of Neuroinflammation

Neuroinflammation is both a cause and a consequence of seizures and contributes to neuronal injury. This compound exhibits anti-inflammatory properties through:

-

Reduction of Pro-inflammatory Cytokines: Preclinical studies have demonstrated a significant correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the hippocampus.[3] TNF-α is known to enhance glutamate release and decrease its reuptake, contributing to a vicious cycle of hyperexcitability and inflammation.[3] By lowering 24HC, this compound is thought to disrupt a positive feedback loop involving CH24H, 24HC, and TNF-α, thereby mitigating neuroinflammation.[7]

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective and disease-modifying potential of this compound is supported by quantitative data from various experimental models and clinical trials.

Table 1: Summary of this compound's Effects in Preclinical Neuroprotection and Disease Modification Models

| Model | Key Findings | Quantitative Data | Reference |

| Dravet Syndrome Mouse Model (Scn1a+/-) | Protection against hyperthermia-induced seizures and prevention of premature death (SUDEP). | This compound-treated mice had a significantly higher temperature threshold for seizure induction (42.9 ± 0.1°C vs. 42.0 ± 0.4°C for controls). Survival rate was 95% in the this compound group compared to 55% in the vehicle-treated group. | [8][9] |

| Kainic Acid-Induced Seizure Model | Delayed onset of epilepsy and reduced number of subsequent seizures. Neuroprotection of hippocampal neurons. | A 3-fold decrease in the number of seizures during this compound treatment. A 4-fold reduction in seizure number and a 2-fold reduction in seizure duration 6.5 weeks after treatment cessation. | [10][11] |

| PS19 Tauopathy Mouse Model | Amelioration of neurodegeneration markers. | Significant correlation between the reduction of brain 24S-hydroxycholesterol and the pro-inflammatory cytokine TNF-α. | [12] |

| APP/PS1-Tg Alzheimer's Disease Model | Suppression of potassium-evoked extracellular glutamate elevations in the hippocampus and protection against premature death. | This compound treatment led to a 93% survival rate at a dose that reduced brain 24HC by approximately 50%. | [13] |

Table 2: Key Efficacy Endpoints from this compound Clinical Trials

| Trial | Syndrome | Primary Endpoint | Key Secondary/Exploratory Endpoints | Reference |

| ELEKTRA (Phase 2) | Dravet Syndrome (DS) & Lennox-Gastaut Syndrome (LGS) | Reduction in seizure frequency | Statistically significant reduction in convulsive seizure frequency in the DS cohort. | [14] |

| SKYLINE (Phase 3) | Dravet Syndrome (DS) | Narrowly missed primary endpoint of reduction in convulsive seizure frequency (p=0.06). | Clinically meaningful and nominally significant effects in responder rate, caregiver and clinician global impression of improvement, and seizure intensity and duration. | [15] |

| SKYWAY (Phase 3) | Lennox-Gastaut Syndrome (LGS) | Missed primary endpoint of reduction in Major Motor Drop seizures. | No meaningful difference observed for most key secondary endpoints. | [15] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are summarized below.

Dravet Syndrome Mouse Model (Scn1a+/-)

-

Objective: To evaluate the effect of this compound on seizure susceptibility and survival in a genetic mouse model of Dravet syndrome.

-

Methodology:

-

Animals: Heterozygous Scn1a+/- mice, which recapitulate key phenotypes of Dravet syndrome, were used.[16]

-

Drug Administration: this compound was formulated in the chow at a concentration of 0.02% and provided ad libitum.[8]

-

Hyperthermia-Induced Seizure Threshold: Mice were placed in a chamber with gradually increasing temperature, and the core body temperature at the onset of a generalized tonic-clonic seizure was recorded.[9]

-

Spontaneous Seizure Monitoring: Continuous video-EEG monitoring was performed to quantify the frequency and severity of spontaneous seizures.[16]

-

Survival Analysis: The lifespan of this compound-treated and vehicle-treated mice was monitored to assess the impact on premature death (SUDEP).[9]

-

Kainic Acid-Induced Epilepsy Model

-

Objective: To assess the disease-modifying and neuroprotective effects of this compound in a model of acquired epilepsy.

-

Methodology:

-

Model Induction: Status epilepticus was induced in mice by intraperitoneal injections of kainic acid (initial dose of 7.5 mg/kg, followed by 2.5 mg/kg every 30 minutes until convulsive seizures were observed).[17]

-

Drug Administration: this compound was administered during the early disease phase following status epilepticus.[10]

-

Seizure Monitoring: Long-term video-EEG monitoring was used to track the onset and frequency of spontaneous recurrent seizures.[11]

-

Histological Analysis: Post-mortem brain tissue was analyzed to assess neuronal survival in the hippocampus, particularly in the CA1 and hilar regions.[11]

-

PS19 Tauopathy Mouse Model

-

Objective: To investigate the effects of this compound on neurodegeneration and neuroinflammation in a model of tauopathy.

-

Methodology:

-

Animals: PS19 mice, which express a mutant human tau protein (P301S) and develop progressive tau pathology, were used.[18][19]

-

Drug Administration: this compound was administered to the mice at a dose intended to reduce brain 24S-hydroxycholesterol by approximately 50%.[12]

-

Biochemical Analysis: Brain tissue was analyzed for levels of 24S-hydroxycholesterol and the pro-inflammatory cytokine TNF-α to assess the correlation between CH24H inhibition and neuroinflammation.[12]

-

Neuropathological Assessment: Brain sections were examined for markers of neurodegeneration.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental designs related to this compound's neuroprotective properties.

Conclusion

The evidence presented in this technical guide strongly suggests that this compound's therapeutic potential extends beyond its well-documented anti-seizure effects. By targeting the CH24H enzyme, this compound not only reduces neuronal hyperexcitability but also actively engages in neuroprotective mechanisms, including the suppression of neuroinflammation and the preservation of neuronal integrity. These findings, supported by a growing body of preclinical data, position this compound as a promising disease-modifying therapy for developmental and epileptic encephalopathies and potentially other neurological disorders characterized by excitotoxicity and neuroinflammation. Further research is warranted to fully elucidate the clinical implications of these neuroprotective properties in human patients. This guide provides a foundational understanding for scientists and clinicians involved in the ongoing development and evaluation of this novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. proposed mechanism of action of this compound as an antiseizure medication [aesnet.org]

- 4. jneurosci.org [jneurosci.org]

- 5. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the putative antiseizure and antiepileptogenic mechanisms of action for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dravetsyndromenews.com [dravetsyndromenews.com]

- 10. s201.q4cdn.com [s201.q4cdn.com]

- 11. Cholesterol 24-hydroxylase is a novel pharmacological target for anti-ictogenic and disease modification effects in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of this compound, a novel cholesterol 24-hydroxylase inhibitor, in acute and chronic neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Population pharmacokinetics, enzyme occupancy, and pharmacodynamic modeling of this compound in patients with developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. takeda.com [takeda.com]

- 16. This compound, a novel cholesterol 24-hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biospective.com [biospective.com]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

The Role of Soticlestat in Central Nervous System Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soticlestat (TAK-935/OV935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1][2][3] This enzyme plays a pivotal role in cholesterol homeostasis within the central nervous system (CNS) by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[1][4] Elevated levels of 24HC have been implicated in neuronal hyperexcitability, a key factor in the pathophysiology of certain epileptic encephalopathies.[5][6] This technical guide provides an in-depth examination of the mechanism of action of this compound, focusing on its role in CNS cholesterol metabolism and the downstream effects on glutamatergic neurotransmission and neuroinflammation. The guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Cholesterol Homeostasis in the CNS and the Role of CH24H

The brain, despite representing only 2% of the body's mass, contains approximately 20% of the body's total cholesterol.[7] Due to the blood-brain barrier, the CNS maintains its own distinct cholesterol pool, with de novo synthesis being the primary source. The elimination of cholesterol from the brain is a critical process for maintaining homeostasis, and the primary pathway for this is the conversion of cholesterol to the more soluble metabolite, 24S-hydroxycholesterol (24HC), a reaction catalyzed by CH24H.[7][8] 24HC can then cross the blood-brain barrier and enter systemic circulation for eventual excretion.[9]

Dysregulation of brain cholesterol metabolism has been linked to various neurological disorders.[8] CH24H, being the rate-limiting enzyme in the major cholesterol elimination pathway in the brain, represents a key therapeutic target.[4][9]

This compound: Mechanism of Action

This compound is a highly selective inhibitor of CH24H.[1][2] By binding to and inhibiting the activity of this enzyme, this compound effectively reduces the conversion of cholesterol to 24HC within the CNS.[1][10] This leads to a dose-dependent decrease in the levels of 24HC in both the brain and plasma.[9][11] The reduction of 24HC is the primary pharmacological effect of this compound and is believed to be the foundation of its therapeutic potential in conditions characterized by neuronal hyperexcitability.[6][12]

Downstream Effects of CH24H Inhibition

The reduction in 24HC levels by this compound is proposed to exert its effects through several interconnected mechanisms:

-

Modulation of NMDA Receptor Activity: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][6][13] By lowering 24HC levels, this compound is thought to reduce the potentiation of NMDA receptor activity, thereby dampening excessive glutamatergic signaling and decreasing neuronal hyperexcitability.[6]

-

Preservation of Astrocyte Lipid Rafts and Enhanced Glutamate Uptake: Increased CH24H activity has been associated with the disruption of cholesterol-rich lipid rafts in the plasma membranes of astrocytes.[9] These lipid rafts are important for the proper function of excitatory amino acid transporter 2 (EAAT2), the primary transporter responsible for clearing glutamate from the synaptic cleft.[5][6] By inhibiting CH24H, this compound may help preserve these lipid rafts, leading to enhanced EAAT2 function and more efficient glutamate reuptake by astrocytes.[5][6] This further contributes to the reduction of extracellular glutamate and neuronal hyperexcitability.

-

Reduction of Neuroinflammation: There is evidence suggesting a link between elevated 24HC levels and increased production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[5][6] Preclinical studies have shown a significant correlation between this compound-induced reductions in 24HC and TNF-α levels in the hippocampus.[6] This suggests that this compound may also exert its therapeutic effects by mitigating neuroinflammatory processes.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on 24HC levels.

Table 1: Preclinical Data - this compound's Effect on Brain 24S-Hydroxycholesterol (24HC) Levels in Mice

| Dose of this compound (mg/kg) | Route of Administration | Duration of Treatment | Percent Reduction in Brain 24HC (approximate) | Reference |

| 1 | Oral | 3 days | Not specified | [9] |

| 3 | Oral | Single dose | 25% | [11] |

| 10 | Oral | 3 days | 50% | [12] |

| 10 | Oral | Single dose | 33% | [11] |

| 10 | Subcutaneous infusion | 2 weeks | 90% | [14] |

| 30 | Oral | Not specified | 26% | [15] |

| 0.02% in chow | Oral | Subchronic | 50% | [4] |

Table 2: Clinical Data - this compound's Effect on Plasma 24S-Hydroxycholesterol (24HC) Levels in Healthy Volunteers and Patients

| Dose of this compound | Patient Population | Duration of Treatment | Percent Reduction in Plasma 24HC (approximate) | Reference |

| 100 mg once daily | Healthy Volunteers | 14 days | 46.8% | [5] |

| 200 mg once daily | Healthy Volunteers | 14 days | Not specified | [5] |

| 300 mg once daily | Healthy Volunteers | 14 days | Not specified | [5] |

| 400 mg once daily | Healthy Volunteers | 14 days | 62.7% | [5] |

| Up to 300 mg twice daily | Adults with DEEs | 55 days (open-label) | 81.0% | [5] |

| Titrated Dosing | Pediatric patients with DS or LGS | 20 weeks | Significant reduction compared to placebo | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's role in CNS cholesterol metabolism.

Measurement of 24S-Hydroxycholesterol (24HC) in Brain Tissue and Plasma by LC-MS/MS

Objective: To quantify the concentration of 24HC in biological samples.

Materials:

-

Brain tissue or plasma samples

-

Internal standard (e.g., 24S-hydroxycholesterol-d7)

-

Chloroform, Methanol, Water (HPLC grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

For brain tissue, homogenize a known weight of tissue in a suitable buffer.

-

For plasma, use a defined volume.

-

-

Lipid Extraction (Folch Method):

-

To the homogenized tissue or plasma, add a 20-fold volume of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly to create a single-phase solution.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers. The lower chloroform phase contains the lipids.

-

-

Internal Standard Spiking: Add a known amount of the internal standard to the lipid extract.

-

Derivatization (Optional but common): To improve ionization efficiency, the hydroxyl group of 24HC can be derivatized.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile/methanol.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both 24HC and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification: Calculate the concentration of 24HC in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vivo Microdialysis for Measurement of Extracellular Glutamate

Objective: To measure the concentration of glutamate in the extracellular space of a specific brain region in a living animal.

Materials:

-

Microdialysis probe

-

Stereotaxic apparatus

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Probe Implantation:

-

Anesthetize the animal (e.g., rat or mouse).

-

Secure the animal in a stereotaxic frame.

-

Surgically implant the microdialysis probe into the target brain region (e.g., hippocampus).

-

-

Perfusion:

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

-

Dialysate Collection:

-

Allow the system to equilibrate.

-

Collect dialysate samples at regular intervals into collection vials.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for glutamate concentration using an HPLC system. Pre-column derivatization with a fluorescent tag is often required for sensitive detection.

-

-

Data Analysis: Calculate the extracellular glutamate concentration based on the in vitro recovery rate of the probe and the concentration measured in the dialysate.

CH24H Enzyme Activity Assay

Objective: To measure the enzymatic activity of CH24H.

Materials:

-

Source of CH24H enzyme (e.g., microsomes from cells overexpressing the enzyme)

-

[14C]-Cholesterol (substrate)

-

NADPH (cofactor)

-

Assay buffer

-

Thin-layer chromatography (TLC) plate

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the CH24H enzyme source, assay buffer, and NADPH.

-

Pre-incubate with this compound or vehicle control.

-

-

Initiate Reaction: Add [14C]-Cholesterol to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).

-

Lipid Extraction: Extract the lipids as described in section 4.1.

-

TLC Separation:

-

Spot the lipid extract onto a TLC plate.

-

Develop the plate in a suitable solvent system to separate cholesterol from 24HC.

-

-

Quantification:

-

Visualize the radioactive spots using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to cholesterol and 24HC and quantify the radioactivity using a scintillation counter.

-

-

Calculate Activity: Determine the enzyme activity by calculating the percentage of [14C]-Cholesterol converted to [14C]-24HC.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

Objective: To measure NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF) containing NMDA and glycine

-

Intracellular solution

Procedure:

-

Preparation:

-

Prepare cultured neurons or acute brain slices.

-

Place the preparation in a recording chamber on the microscope stage and perfuse with aCSF.

-

-

Patching:

-

Pull a glass micropipette and fill it with intracellular solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Recording:

-

Voltage-clamp the neuron at a holding potential that allows for the measurement of NMDA receptor currents (e.g., -60 mV in the presence of a magnesium-free external solution or a more depolarized potential).

-

Apply NMDA and its co-agonist glycine to the neuron via the perfusion system to evoke a current.

-

-

Drug Application:

-

After establishing a stable baseline of NMDA-evoked currents, apply 24HC or this compound to the perfusion solution and observe the effect on the current amplitude and kinetics.

-

-

Data Analysis: Analyze the recorded currents to determine changes in peak amplitude, decay time, and other parameters.

Astrocyte Glutamate Uptake Assay

Objective: To measure the uptake of glutamate by astrocytes.

Materials:

-

Primary astrocyte cultures

-

[3H]-D-aspartate (a non-metabolizable analog of glutamate)

-

Uptake buffer

-

Scintillation counter

Procedure:

-

Cell Culture: Plate primary astrocytes in culture dishes and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with this compound or vehicle control in uptake buffer.

-

Uptake Assay:

-

Initiate the uptake by adding [3H]-D-aspartate to the culture medium.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Wash: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the rate of glutamate uptake.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

Conclusion

This compound represents a novel therapeutic approach for neurological disorders characterized by neuronal hyperexcitability. Its targeted inhibition of CH24H in the CNS provides a specific mechanism to modulate brain cholesterol metabolism, leading to a reduction in the neuromodulator 24HC. This, in turn, influences key pathways involved in glutamatergic signaling and neuroinflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and the broader implications of targeting CNS cholesterol metabolism for the treatment of neurological diseases.

References

- 1. neurology.org [neurology.org]

- 2. This compound: a selective, potent inhibitor of the enzyme cholesterol 24-hydroxylase – Barker-Haliski Lab [sites.uw.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiologically Based Pharmacokinetic Modeling to Predict Drug–Drug Interactions of this compound as a Victim of CYP Induction and Inhibition, and as a Perpetrator of CYP and P–Glycoprotein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in vitro metabolism and drug-drug interactions: comprehensive investigations display minimal notable interactions [aesnet.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a novel cholesterol 24-hydroxylase inhibitor shows a therapeutic potential for neural hyperexcitation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 14. Anticonvulsive properties of this compound, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]

Soticlestat and its Impact on N-methyl-D-aspartate (NMDA) Receptor Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soticlestat (TAK-935) is an investigational, first-in-class, potent and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H).[1][2][3] The primary mechanism of action of this compound involves the reduction of 24S-hydroxycholesterol (24HC), a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[4][5] By inhibiting CH24H, this compound decreases the levels of 24HC in the brain, which in turn is hypothesized to reduce glutamatergic hyperexcitability and neuronal over-excitation, key factors in the pathophysiology of certain epilepsies.[4][5] This whitepaper provides a comprehensive technical overview of this compound's impact on NMDA receptor modulation, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the associated signaling pathways and workflows.

Introduction: The Role of NMDA Receptors in Neuronal Excitability

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders, including epilepsy. The modulation of NMDA receptor activity is therefore a key therapeutic target for controlling neuronal hyperexcitability.

This compound's Mechanism of Action: Indirect Modulation of the NMDA Receptor

This compound's primary pharmacological effect is the potent and selective inhibition of CH24H, an enzyme predominantly expressed in the brain that converts cholesterol to 24HC.[3]

The Role of 24S-Hydroxycholesterol (24HC)

24HC acts as a positive allosteric modulator of the NMDA receptor, enhancing its function.[4][5] Elevated levels of 24HC can contribute to neuronal hyperexcitability.[4]

This compound's Impact on 24HC Levels and Glutamatergic Signaling

By inhibiting CH24H, this compound reduces the production of 24HC in the brain.[6] This reduction in the endogenous positive modulator of the NMDA receptor is believed to lead to a decrease in NMDA receptor-mediated signaling, thereby reducing glutamatergic hyperexcitability.[4][5] Preclinical studies have shown that this compound can suppress potassium-evoked extracellular glutamate elevations in the hippocampus.[7]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacodynamics of this compound

| Parameter | Value | Species/Model | Source |

| CH24H Inhibition (IC50) | 7.4 nM | Human | [8] |

| Brain 24HC Reduction | ~50% at 10 mg/kg | APP/PS1-Tg Mice | [4] |

| Brain 24HC Reduction | 92% at 10 mg/kg | Mice (PTZ-kindling model) | [5] |

| Plasma 24HC Reduction | 46.8% - 62.7% | Healthy Volunteers (100-400 mg QD) | [1] |

Table 2: this compound Clinical Trial Efficacy Data (Phase 2 ELEKTRA Study)

| Endpoint | This compound Group | Placebo Group | p-value | Population | Source |

| Median Reduction in Seizure Frequency (Full Treatment Period) | 29.8% | 0.0% | 0.0024 | Combined DS & LGS | [9] |

| Median Reduction in Convulsive Seizure Frequency (Full Treatment Period) | 33.8% | -7.0% | 0.0007 | Dravet Syndrome (DS) | [10] |

| Median Reduction in Drop Seizure Frequency (Full Treatment Period) | 20.6% | 6.0% | 0.1279 | Lennox-Gastaut Syndrome (LGS) | [10] |

Table 3: this compound Clinical Trial Efficacy Data (Phase 3 SKYLINE & SKYWAY Studies)

| Study | Primary Endpoint | Result | p-value | Population | Source |

| SKYLINE | Reduction in convulsive seizure frequency | Narrowly missed | 0.06 | Dravet Syndrome (DS) | [11] |

| SKYWAY | Reduction in major motor drop seizure frequency | Missed | Not significant | Lennox-Gastaut Syndrome (LGS) | [11] |

Experimental Protocols

This section outlines the methodologies used in key experiments to evaluate the effects of this compound.

CH24H Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting human CH24H.

-

Methodology:

-

Human CH24H enzyme was expressed in a suitable cell line (e.g., HEK293 cells).

-

The enzyme was incubated with varying concentrations of this compound.

-

The conversion of a radiolabeled cholesterol substrate to 24HC was measured.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, was calculated.[12]

-

Measurement of 24S-Hydroxycholesterol Levels in Brain Tissue

-

Objective: To quantify the in vivo effect of this compound on brain 24HC levels in animal models.

-

Methodology:

-

Animals were administered this compound or vehicle.

-

At a specified time point, brain tissue was collected and homogenized.

-

Lipids, including 24HC, were extracted from the brain homogenate.

-

24HC levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

In Vivo Microdialysis for Glutamate Measurement

-

Objective: To assess the effect of this compound on extracellular glutamate levels in the brain.

-

Methodology:

-

A microdialysis probe was surgically implanted into the hippocampus of anesthetized animals.

-

Artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected.

-

Glutamate levels in the dialysate were measured by high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Potassium chloride was used to evoke glutamate release, and the effect of this compound on this release was quantified.[7]

-

Clinical Trial Design (ELEKTRA, SKYLINE, SKYWAY)

-

Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with Dravet syndrome and Lennox-Gastaut syndrome.

-

General Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[2][11]

-

Patient Population: Children and young adults with a confirmed diagnosis of Dravet syndrome or Lennox-Gastaut syndrome and refractory seizures.[2]

-

Intervention: this compound or placebo administered orally twice daily, titrated to a target dose.[10][11]

-

Primary Efficacy Endpoint: Percent change from baseline in the frequency of convulsive seizures (for Dravet syndrome) or major motor drop seizures (for Lennox-Gastaut syndrome).[11]

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action on the NMDA Receptor

Caption: this compound inhibits CH24H, reducing 24HC and NMDA receptor hyperexcitability.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical workflow for evaluating this compound's efficacy and mechanism.

Logical Relationship of this compound's Therapeutic Hypothesis

References

- 1. proposed mechanism of action of this compound as an antiseizure medication [aesnet.org]

- 2. A review of the putative antiseizure and antiepileptogenic mechanisms of action for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. s201.q4cdn.com [s201.q4cdn.com]

- 6. researchgate.net [researchgate.net]

- 7. takeda.com [takeda.com]

- 8. Anticonvulsive properties of this compound, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s201.q4cdn.com [s201.q4cdn.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. neurology.org [neurology.org]

The Soticlestat-24HC-Neuroinflammation Axis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soticlestat (TAK-935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as cytochrome P450 46A1 (CYP46A1). This enzyme is the primary catalyst for the conversion of cholesterol into 24S-hydroxycholesterol (24HC) within the brain. The modulation of this pathway has emerged as a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability and neuroinflammation. This technical guide provides an in-depth exploration of the intricate link between this compound, 24HC, and neuroinflammatory processes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action